4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride

Description

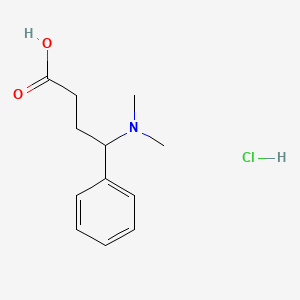

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride is a tertiary amine-containing carboxylic acid derivative. Its structure combines a phenyl group at the 4-position of a butanoic acid backbone, with a dimethylamino group also at the 4-position, protonated as a hydrochloride salt.

Properties

IUPAC Name |

4-(dimethylamino)-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13(2)11(8-9-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWISTSDSIVWZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCC(=O)O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride typically involves the reaction of 4-phenylbutanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow systems and automated controls to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenylbutanoic acid, while reduction could produce 4-(dimethylamino)-4-phenylbutanol.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride serves as a valuable building block for developing more complex molecules. It is utilized as a reagent in various chemical reactions, enabling the formation of new compounds with potential therapeutic properties.

Biology

Research has demonstrated that this compound interacts with biological systems, particularly enzymes and receptors. Its effects on biological pathways make it a subject of interest for studies related to metabolic processes and disease mechanisms.

Medicine

The compound is investigated for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceutical drugs. Its biological activity includes modulation of neurotransmitter systems, which may have implications in treating neurological disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy.

Case Study 2: Neuroprotective Effects

In another investigation, researchers examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with the compound resulted in improved cognitive performance and reduced amyloid-beta plaque accumulation, suggesting its potential for therapeutic use in neurodegenerative conditions.

Research Findings

Recent studies have underscored the broad spectrum of biological activities associated with this compound:

- Anti-inflammatory Properties : The compound effectively reduces inflammation markers in preclinical models.

- Antioxidant Activity : Exhibits significant capacity to scavenge reactive oxygen species.

- Pharmacokinetics : Favorable pharmacokinetic profiles have been reported, indicating good absorption and distribution characteristics.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Dimethylamino)butanoic Acid Hydrochloride

- Structural Difference : Lacks the 4-phenyl substituent.

- Properties & Applications: Used in lipid nanoparticle synthesis (e.g., DLin-MC3-DMA analogs) for mRNA vaccines due to its ionizable amine, which facilitates endosomal escape .

- Safety Profile : Causes skin, eye, and respiratory irritation (H315, H319, H335) .

Methyl 4-Amino-4-phenylbutanoate Hydrochloride

- Structural Difference: Contains an ester group (COOCH₃) instead of a carboxylic acid (COOH) and a primary amine (NH₂) instead of dimethylamino (N(CH₃)₂).

- Properties & Applications :

(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic Acid

- Structural Difference: Features a Boc-protected primary amine instead of a dimethylamino group.

- Properties & Applications: The Boc group enhances steric bulk and protects the amine during peptide synthesis, whereas the dimethylamino group in the target compound remains reactive for salt formation or hydrogen bonding . The (S)-stereochemistry may influence chiral recognition in biological systems .

(R)-3-Amino-4-phenylbutyric Acid Hydrochloride

- Structural Difference: Amino group at the 3-position instead of the 4-position; (R)-configuration.

- The (R)-enantiomer may exhibit distinct biological activity compared to (S)-forms, as seen in other β-amino acids .

trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride

- Structural Difference : Contains a conjugated double bond (C=C) at the 2-position.

- Properties & Applications: The rigid, planar structure from the double bond may enhance π-π stacking with aromatic residues in proteins or nucleic acids . Increased acidity (pKa ~3–4) due to conjugation, compared to the saturated butanoic acid (pKa ~4.5) in the target compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Role of the Dimethylamino Group: The tertiary amine in the target compound and its analogs enhances solubility in acidic environments (via protonation) and enables electrostatic interactions in drug delivery systems .

- Phenyl Group Impact: The 4-phenyl substituent increases hydrophobicity, which may improve blood-brain barrier penetration or protein binding affinity compared to non-aromatic analogs .

- Safety Considerations: Compounds with free amines (e.g., primary amines in Methyl 4-amino-4-phenylbutanoate) may exhibit higher reactivity and toxicity compared to tertiary amines .

Biological Activity

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride, commonly referred to as DMAPB, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

DMAPB is a derivative of phenylbutyric acid, characterized by the presence of a dimethylamino group at the 4-position. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of DMAPB is primarily attributed to its role as a chemical chaperone . It is known to alleviate endoplasmic reticulum (ER) stress, which is implicated in various pathological conditions, including neurodegenerative diseases and cancer. The compound's mechanism involves:

- Inhibition of ER Stress : DMAPB reduces the accumulation of misfolded proteins in the ER, promoting cell survival under stress conditions.

- Modulation of Apoptosis : It influences apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, thus affecting cell viability.

- Cytokine Regulation : DMAPB can modulate inflammatory responses by influencing cytokine release.

1. Cancer Therapy

DMAPB has been investigated for its anti-cancer properties. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by reducing ER stress in cancer cells. For instance, in clinical trials involving patients with refractory solid tumors, DMAPB demonstrated potential benefits when combined with standard treatments .

2. Neuroprotection

Research indicates that DMAPB may provide neuroprotective effects in models of neurodegeneration. By mitigating ER stress-related apoptosis in neuronal cells, it has been proposed as a therapeutic agent for conditions such as Alzheimer's disease .

3. Anti-inflammatory Effects

DMAPB has shown promise in reducing inflammation in various models, including those simulating inflammatory bowel disease (IBD). Its ability to alleviate ER stress in inflamed tissues suggests a mechanism through which it could be effective against IBD .

Case Studies

Several studies highlight the biological activity of DMAPB:

- Study on Sepsis : In an animal model of septic shock, administration of DMAPB significantly improved organ function and survival rates by inhibiting ER stress-mediated inflammation and apoptosis .

- Colon-targeted Drug Delivery : A study developed colon-targeted prodrugs based on DMAPB that effectively reduced inflammation in models of colitis, demonstrating its therapeutic potential against gastrointestinal disorders .

Data Summary

The following table summarizes key findings from research on DMAPB:

| Study | Focus | Findings |

|---|---|---|

| Gilbert et al. (2001) | Cancer | Enhanced efficacy of chemotherapy; reduced ER stress in cancer cells |

| Zhang et al. (2016) | Neuroprotection | Mitigated apoptosis in neuronal cells; potential for Alzheimer's treatment |

| Lee et al. (2020) | IBD | Reduced inflammation and ER stress in colitis models; effective as anti-colitic agent |

Q & A

Q. What are the established synthetic routes for 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling reactions using carbodiimides like 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and catalysts such as 4-(dimethylamino)pyridine (DMAP) in dichloromethane or dimethylformamide . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, HPLC retention times and NMR chemical shifts (e.g., δ 2.2–2.8 ppm for dimethylamino protons) are critical for confirming structural integrity. Standards from pharmacopeias (USP/EP/BP) should be referenced for calibration .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should assess degradation under temperature, humidity, and light exposure. Accelerated stability testing at 40°C/75% RH over 6 months can predict shelf life. Analytical techniques like mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) detect decomposition products (e.g., free amine or carboxylic acid derivatives). Evidence suggests storage at 2–8°C in airtight, light-resistant containers minimizes hydrolysis and oxidation .

Q. What spectroscopic and chromatographic methods are optimal for structural confirmation?

Methodological Answer:

- NMR: 1H/13C NMR to resolve aromatic (δ 7.2–7.5 ppm) and aliphatic proton environments (e.g., δ 3.0–3.5 ppm for CH2 groups adjacent to the dimethylamino moiety).

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients.

- MS: Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 268.1) and rule out impurities .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield and minimize byproducts?

Methodological Answer: Design of Experiments (DoE) approaches are recommended:

- Catalyst Loading: Vary DMAP concentrations (0.1–10 mol%) to balance reaction rate and side reactions.

- Solvent Effects: Test polar aprotic solvents (DMF, DCM) to stabilize intermediates.

- Temperature: Optimize between 0°C (kinetic control) and room temperature (thermodynamic control).

Kinetic monitoring via in-situ FTIR or LC-MS identifies optimal conditions. For example, EDCI-mediated coupling in DMF at 25°C may achieve >85% yield .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR with X-ray crystallography (if single crystals are obtainable) to confirm stereochemistry .

- DFT Calculations: Use density functional theory (DFT) to simulate NMR spectra and assign ambiguous signals. For example, gauche effects in the butanoic acid chain may cause splitting .

- Isotopic Labeling: Introduce deuterated analogs to isolate coupling patterns .

Q. What mechanistic insights exist for this compound’s reactivity in biological or catalytic systems?

Methodological Answer: The dimethylamino group acts as an electron donor, influencing nucleophilic reactivity. In drug design, its protonation state (pKa ~8.5) affects membrane permeability. Computational docking studies (e.g., AutoDock Vina) can model interactions with enzymes or receptors. For catalytic applications, in-situ Raman spectroscopy tracks intermediate formation during reactions .

Q. How can computational modeling predict the compound’s behavior in complex matrices (e.g., plasma protein binding)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation dynamics in water/lipid bilayers to predict bioavailability.

- QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to experimental ADMET data.

- Docking Studies: Target-specific receptors (e.g., GPCRs) using homology models from the Protein Data Bank (PDB) .

Q. What strategies address discrepancies in biological activity across structural analogs?

Methodological Answer: Structure-Activity Relationship (SAR) studies should systematically vary substituents (e.g., halogens, methyl groups) on the phenyl ring. For example, replacing the 4-phenyl group with a 4-chlorophenyl moiety (as in analogs) may enhance binding affinity. High-throughput screening (HTS) with dose-response curves (IC50/EC50) quantifies potency shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.